
2-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-piperidin-4-ylpyridazin-3-one is a heterocyclic compound that features a pyridazinone ring fused with a piperidine ring. This compound is part of the pyridazinone family, which is known for its diverse pharmacological activities. Pyridazinones are recognized for their potential in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-4-ylpyridazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . Another approach involves the use of Grignard reagents to introduce the piperidine moiety into the pyridazinone ring .
Industrial Production Methods
Industrial production of 2-piperidin-4-ylpyridazin-3-one may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-piperidin-4-ylpyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridazinones, and various substituted derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential as an anti-inflammatory and antihypertensive agent.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-piperidin-4-ylpyridazin-3-one involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it can modulate ion channels and receptors, contributing to its antihypertensive and analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone: Shares the pyridazinone core but lacks the piperidine ring.
Piperidine Derivatives: Compounds like piperidine itself and its various substituted forms.
Other Heterocycles: Compounds such as pyrimidine and pyrazine, which also contain nitrogen atoms in their rings
Uniqueness
2-piperidin-4-ylpyridazin-3-one is unique due to its dual ring structure, which combines the pharmacological properties of both pyridazinone and piperidine. This combination enhances its biological activity and makes it a versatile compound in medicinal chemistry .
Biological Activity
2-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperidine ring attached to a dihydropyridazine core, which contributes to its pharmacological potential. Research has indicated that this compound may exhibit antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.
Structural Characteristics
The unique structural arrangement of this compound allows for various interactions with biological targets. The following table summarizes key structural features and their implications for biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Dihydropyridazine core; piperidine moiety | Antimicrobial, anticancer, anti-inflammatory |
6-(4-Aminophenyl)-2-methyl-4,5-dihydro-pyridazin-3-one | Aminophenyl substitution | Exhibits strong anti-inflammatory properties |
Benzimidazole derivatives | Heterocyclic structure | Known for various pharmacological activities |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Inhibition of Inflammatory Pathways : The compound has been shown to inhibit enzymes involved in inflammatory responses, which contributes to its anti-inflammatory effects.
- Modulation of Ion Channels and Receptors : It can interact with ion channels and receptors, which may account for its antihypertensive and analgesic properties.
- Antimicrobial Activity : The compound exhibits promising results in inhibiting bacterial growth, making it a candidate for further investigation in treating infections.
Research Findings
Recent studies have highlighted the potential of this compound in various biological assays:
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against several strains of bacteria and fungi. For instance, it showed effective inhibition against C. auris with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .
- Anticancer Activity : In vitro studies suggest that this compound may induce apoptosis in cancer cells. Its mechanism involves disruption of cellular membranes and interference with cell cycle progression .
- Anti-inflammatory Effects : Experimental models using carrageenan-induced paw edema have shown that derivatives of this compound exhibit potent anti-inflammatory effects comparable to established drugs like indomethacin .
Case Studies
Several case studies have investigated the pharmacological effects of this compound:
- Study on Anti-inflammatory Activity : A study evaluated the efficacy of this compound in reducing paw edema in rats. Results indicated a dose-dependent reduction in inflammation at doses of 20 mg/kg and 40 mg/kg .
- Antimicrobial Efficacy Against C. auris : Another study focused on the antifungal properties of the compound against C. auris, revealing its potential as a treatment option for resistant fungal infections .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Piperidin-4-yl)-2,3-dihydropyridazin-3-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of pyridazine precursors and functionalization of the piperidine moiety. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with diketones or keto-esters under reflux in solvents like ethanol or DMF .
- Piperidine Functionalization : Introducing substituents via nucleophilic substitution or reductive amination, requiring precise pH and temperature control to avoid side reactions .
- Optimization : Reaction time, solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) are critical. Yield and purity are monitored via TLC and HPLC .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR Spectroscopy : 1H and 13C NMR confirm backbone structure and substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 220.1215) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for polymorphic forms .
Q. What in vitro assays are recommended for initial biological evaluation?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HEK293 or HepG2) .
- Cytotoxicity : MTT or resazurin assays to assess IC50 values, ensuring >90% purity to avoid false positives .
Advanced Research Questions
Q. How can structural modifications improve pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to enhance solubility. LogP reductions of 0.5–1.0 unit correlate with improved aqueous solubility .
- Metabolic Stability : Replace labile esters with bioisosteres (e.g., oxadiazole) and test in liver microsome assays. Monitor metabolites via UPLC-QTOF .
- Half-Life Extension : PEGylation or prodrug strategies (e.g., phosphate esters) to prolong systemic exposure .
Q. How to resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer : Investigate potential confounders:
- Compound Stability : Test degradation in simulated gastric fluid (pH 1.2) and plasma. Use stabilizers (e.g., ascorbic acid) if oxidation occurs .
- Protein Binding : Measure plasma protein binding via equilibrium dialysis; >95% binding may reduce free drug concentrations .
- Metabolite Interference : Identify active metabolites using hepatocyte incubations and compare with parent compound activity .
Q. What strategies address low bioavailability in preclinical models?
- Methodological Answer :
- Salt Formation : Prepare hydrochloride or mesylate salts to enhance solubility (e.g., 2.5-fold increase in PBS) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) for sustained release. Characterize via dynamic light scattering .
- Permeation Enhancers : Co-administer with sodium caprate (0.1% w/v) in Caco-2 assays to improve intestinal absorption .
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
- Methodological Answer :
- Analog Synthesis : Modify the pyridazinone core (e.g., 6-position substitutions) and piperidine N-alkylation. Use parallel synthesis for efficiency .
- Biological Testing : Screen analogs against a panel of 50+ targets (e.g., GPCRs, ion channels) to identify off-target effects .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide rational design .
Q. What advanced techniques elucidate the mechanism of action?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with target proteins (e.g., PI3Kγ) to resolve binding interactions (e.g., hydrogen bonds with Lys833) .
- SPR Spectroscopy : Measure real-time binding kinetics (kon/koff) using Biacore systems .
- CRISPR Knockout : Validate target engagement by comparing efficacy in wild-type vs. gene-edited cell lines .
Q. Data Contradiction Analysis
Q. How to troubleshoot inconsistent enzyme inhibition results across labs?
- Methodological Answer :
- Assay Standardization : Use a reference inhibitor (e.g., staurosporine for kinases) and calibrate equipment (e.g., plate readers) .
- Buffer Conditions : Ensure consistent pH (±0.1) and ion strength; variations in Mg2+ (1–10 mM) alter kinase activity .
- Compound Integrity : Re-test purity via HPLC-UV/ELSD and confirm stock solution stability (−20°C vs. 4°C) .
Q. What methods validate target selectivity in complex biological matrices?
- Methodological Answer :
- Thermal Shift Assays : Measure protein melting shifts (ΔTm) to confirm direct binding .
- Chemical Proteomics : Use affinity pulldown with biotinylated probes and identify bound proteins via LC-MS/MS .
- Kinome-Wide Profiling : Utilize kinase inhibitor libraries (e.g., DiscoverX) to rule out off-target inhibition .
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-piperidin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C9H13N3O/c13-9-2-1-5-11-12(9)8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2 |
InChI Key |
GONFHSRLMQKHTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C(=O)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.